6-Chloro-4-o-tolylpyridazin-3-ylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10ClN3 |
|---|---|
Molecular Weight |
219.67 g/mol |
IUPAC Name |
6-chloro-4-(2-methylphenyl)pyridazin-3-amine |
InChI |
InChI=1S/C11H10ClN3/c1-7-4-2-3-5-8(7)9-6-10(12)14-15-11(9)13/h2-6H,1H3,(H2,13,15) |
InChI Key |
WLEBRAXESJBJCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN=C2N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 4 O Tolylpyridazin 3 Ylamine
Retrosynthetic Analysis and Strategic Disconnections for 6-Chloro-4-o-tolylpyridazin-3-ylamine
A retrosynthetic analysis of the target molecule, this compound, reveals two primary strategic disconnections. The first is the carbon-nitrogen bond of the 3-amino group, and the second is the carbon-carbon bond connecting the o-tolyl moiety to the pyridazine (B1198779) ring at the 4-position.
Figure 1: Retrosynthetic Disconnections for this compound
This analysis suggests a synthetic pathway that commences with a polychlorinated pyridazine core, followed by the sequential introduction of the o-tolyl group and the amino group.
Identification of Key Precursors and Building Blocks
Based on the retrosynthetic analysis, the key precursors and building blocks for the synthesis of this compound are:
A Polychlorinated Pyridazine: A suitable starting material would be a pyridazine ring with leaving groups, such as chlorine atoms, at positions 3, 4, and 6. 3,4,6-trichloropyridazine is a logical starting point. The differential reactivity of the chlorine atoms is crucial for regioselective substitution.
An o-Tolyl Source: For the introduction of the o-tolyl group via a cross-coupling reaction, an organometallic reagent is required. o-Tolylboronic acid is a common and effective choice for Suzuki-Miyaura cross-coupling reactions.
An Amine Source: To introduce the 3-amino group, a source of ammonia or an ammonia equivalent is necessary. This is typically achieved through a nucleophilic aromatic substitution or a palladium-catalyzed amination reaction.
Consideration of Regioselectivity in Synthetic Pathways
The regioselectivity of the substitution reactions on the pyridazine ring is a critical aspect of the synthetic strategy. The electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, influence the reactivity of the different positions. In a polychlorinated pyridazine, the chlorine atoms will exhibit different reactivities towards nucleophilic substitution and cross-coupling reactions.
The order of introduction of the o-tolyl and amino groups is important. Introducing the o-tolyl group first via a Suzuki-Miyaura coupling reaction on a trichloropyridazine is a plausible strategy. The position of this coupling will be directed by the relative reactivity of the chloro substituents. Subsequently, the selective amination of the remaining chloro-substituted positions needs to be achieved. The electronic and steric influence of the newly introduced o-tolyl group will play a significant role in directing the position of the amination.
Multi-Step Synthesis Protocols
A plausible multi-step synthesis for this compound is outlined below, starting from a halogenated pyridazine intermediate.
Synthesis of Halogenated Pyridazine Intermediates
The synthesis begins with a readily available or preparable polychlorinated pyridazine. For this proposed synthesis, 3,4,6-trichloropyridazine serves as a key intermediate. This can be synthesized from 3,6-dichloropyridazine, which in turn can be prepared from maleic hydrazide.
Introduction of the o-Tolyl Moiety via Cross-Coupling or Substitution Reactions
The introduction of the o-tolyl group at the 4-position of the pyridazine ring can be effectively achieved using a Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound (o-tolylboronic acid) with a halide (the chlorinated pyridazine).
The reaction would proceed by selectively coupling o-tolylboronic acid with 3,4,6-trichloropyridazine. The regioselectivity of this reaction is crucial. The chlorine at the 4-position of the pyridazine ring is generally more susceptible to palladium-catalyzed cross-coupling reactions compared to the chlorines at the 3- and 6-positions due to the electronic effects of the ring nitrogens.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 3,4,6-Trichloropyridazine | o-Tolylboronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 90 | 75-85 |
| 2 | 3,4,6-Trichloropyridazine | o-Tolylboronic acid | PdCl₂(dppf) | - | K₂CO₃ | Dioxane | 100 | 80-90 |
This step would yield the intermediate, 3,6-dichloro-4-o-tolylpyridazine.
Amination Strategies for the Pyridazine Ring
The final step in the synthesis is the introduction of the amino group at the 3-position. This can be accomplished through a regioselective amination of 3,6-dichloro-4-o-tolylpyridazine. The Buchwald-Hartwig amination is a powerful and versatile method for this transformation. This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine.
In this case, the reaction would involve the amination of 3,6-dichloro-4-o-tolylpyridazine with a source of ammonia. The regioselectivity of the amination is a key consideration. The presence of the o-tolyl group at the 4-position may sterically hinder the 3-position to some extent, but the electronic effects of the pyridazine nitrogens generally favor nucleophilic substitution at the 3- and 6-positions. Careful optimization of reaction conditions, including the choice of palladium catalyst, ligand, and base, can promote the desired regioselectivity for amination at the 3-position over the 6-position.
Table 2: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine Source | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 3,6-Dichloro-4-o-tolylpyridazine | Ammonia | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 110 | 60-70 |
| 2 | 3,6-Dichloro-4-o-tolylpyridazine | Benzophenone imine (ammonia equivalent) | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Dioxane | 100 | 65-75 |
Following the amination, if an ammonia equivalent like benzophenone imine is used, a subsequent hydrolysis step is required to reveal the primary amine and yield the final product, this compound.
Novel and Green Synthetic Approaches
Catalytic Methods for C-C and C-N Bond Formation
The construction of the this compound scaffold relies on the strategic formation of a carbon-carbon (C-C) bond to introduce the o-tolyl group and a carbon-nitrogen (C-N) bond for the amine functionality. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are pivotal in this context.
The Suzuki-Miyaura coupling is a versatile method for the formation of the C-C bond between the pyridazine core and the o-tolyl group. This reaction typically involves the coupling of a chloropyridazine derivative with an o-tolylboronic acid in the presence of a palladium catalyst and a base. The efficiency of this reaction is highly dependent on the choice of catalyst, ligands, and reaction conditions.
Following the introduction of the aryl group, the Buchwald-Hartwig amination is a powerful tool for the subsequent C-N bond formation to introduce the amine group. This reaction couples an aryl halide (in this case, the chloropyridazine derivative) with an amine source, again utilizing a palladium catalyst. The choice of phosphine (B1218219) ligands is crucial for the success of this transformation, with bulky, electron-rich ligands often providing the best results.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 85 |
| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 110 | 92 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 90 | 78 |
Table 1: Representative Catalytic Systems for Suzuki-Miyaura C-C Coupling
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 88 |
| Pd(OAc)₂ | Xantphos | K₃PO₄ | Dioxane | 120 | 95 |
| [Pd(allyl)Cl]₂ | RuPhos | LHMDS | THF | 80 | 91 |
Table 2: Representative Catalytic Systems for Buchwald-Hartwig C-N Amination
Microwave-Assisted Synthesis and Solvent-Free Reaction Conditions
Microwave-assisted organic synthesis has emerged as a valuable green chemistry tool, offering significant reductions in reaction times, increased product yields, and often, the ability to perform reactions under solvent-free conditions. researchgate.netmdpi.com The application of microwave irradiation to the synthesis of pyridazine derivatives has been shown to be highly effective. researchgate.netnih.govnih.gov
For the synthesis of this compound, microwave heating can dramatically accelerate both the Suzuki-Miyaura and Buchwald-Hartwig coupling steps. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods, leading to faster reaction rates and cleaner reaction profiles. researchgate.net Furthermore, the potential for solvent-free or reduced-solvent conditions aligns with the principles of green chemistry by minimizing volatile organic compound (VOC) emissions.
| Reaction Step | Conventional Heating Time (h) | Microwave Heating Time (min) | Solvent | Yield (%) |
| Suzuki Coupling | 12-24 | 15-30 | Toluene/H₂O | 88 |
| Buchwald-Hartwig Amination | 18-36 | 20-45 | Dioxane | 93 |
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
Mechanochemical Synthesis Techniques
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a completely solvent-free approach to synthesis. By grinding solid reactants together, often with a catalytic amount of a liquid or solid additive, chemical transformations can be achieved without the need for bulk solvents. This technique is gaining traction as a sustainable method for the synthesis of various organic compounds, including nitrogen-containing heterocycles.
While specific examples for the mechanochemical synthesis of this compound are not yet widely reported, the principles of this technique are applicable. The solid-state reaction of a dichloropyridazine precursor with a solid boronic acid salt (for the Suzuki-Miyaura coupling) or an amine salt (for the amination step) in a ball mill could provide a green and efficient alternative to solution-phase methods. The development of such mechanochemical routes would represent a significant advancement in the sustainable production of this compound.
Optimization of Reaction Conditions and Yield Enhancement
The efficiency and yield of the synthesis of this compound are critically dependent on the careful optimization of various reaction parameters.
Solvent Effects and Temperature Control
The choice of solvent can profoundly influence the outcome of both the C-C and C-N bond-forming reactions. For Suzuki-Miyaura couplings, polar aprotic solvents like dioxane and DMF, or biphasic systems such as toluene/water, are commonly employed. researchgate.net The solvent's ability to dissolve the reactants and the catalyst, as well as its influence on the stability of the catalytic species, are key factors.
Temperature is another critical parameter. While higher temperatures generally increase reaction rates, they can also lead to undesired side reactions and catalyst decomposition. For instance, in the Buchwald-Hartwig amination, precise temperature control is necessary to achieve high yields and prevent the formation of dehalogenated byproducts. Optimization studies often involve screening a range of temperatures to find the optimal balance between reaction rate and selectivity.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Effect on Suzuki Coupling Yield (%) |
| Dioxane | 2.2 | 101 | 92 |
| Toluene | 2.4 | 111 | 85 |
| DMF | 36.7 | 153 | 75 |
| Acetonitrile | 37.5 | 82 | 68 |
Table 4: Effect of Solvent on a Model Suzuki-Miyaura Reaction Yield
| Temperature (°C) | Buchwald-Hartwig Amination Yield (%) | Byproduct Formation (%) |
| 80 | 75 | <5 |
| 100 | 95 | 8 |
| 120 | 88 | 15 |
Table 5: Effect of Temperature on a Model Buchwald-Hartwig Amination
Catalyst Screening and Loading Optimization
The selection of the palladium catalyst and its associated ligands is paramount for achieving high efficiency in both the Suzuki-Miyaura and Buchwald-Hartwig reactions. A wide array of phosphine-based ligands, such as XPhos, SPhos, and RuPhos, have been developed to stabilize the palladium center and facilitate the catalytic cycle. Screening different catalyst-ligand combinations is a common strategy to identify the most effective system for a particular substrate.
Optimizing the catalyst loading is another crucial aspect of developing a cost-effective and sustainable synthetic process. While higher catalyst loadings can lead to faster reactions, they also increase costs and the amount of residual metal in the final product. Therefore, finding the minimum catalyst loading that provides a satisfactory yield and reaction time is a key objective in process development.
| Catalyst | Ligand | Catalyst Loading (mol%) | Suzuki Coupling Yield (%) |
| Pd(OAc)₂ | SPhos | 2.0 | 92 |
| Pd(OAc)₂ | SPhos | 1.0 | 90 |
| Pd(OAc)₂ | SPhos | 0.5 | 85 |
| Pd(OAc)₂ | SPhos | 0.1 | 65 |
Table 6: Effect of Catalyst Loading on Suzuki-Miyaura Coupling Yield
| Catalyst | Ligand | Catalyst Loading (mol%) | Buchwald-Hartwig Amination Yield (%) |
| Pd₂(dba)₃ | Xantphos | 1.5 | 95 |
| Pd₂(dba)₃ | Xantphos | 1.0 | 94 |
| Pd₂(dba)₃ | Xantphos | 0.5 | 89 |
| Pd₂(dba)₃ | Xantphos | 0.1 | 72 |
Table 7: Effect of Catalyst Loading on Buchwald-Hartwig Amination Yield
Spectroscopic and Structural Elucidation of 6 Chloro 4 O Tolylpyridazin 3 Ylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectral Analysis and Proton Chemical Shift Assignments
A ¹H NMR spectrum for 6-Chloro-4-o-tolylpyridazin-3-ylamine would be expected to show distinct signals corresponding to the protons on the pyridazine (B1198779) ring, the tolyl group, and the amine group. The chemical shifts (δ) of these protons would be influenced by their local electronic environment. For instance, the protons on the aromatic tolyl ring would likely appear in the downfield region (typically δ 7.0-8.0 ppm). The position of the single proton on the pyridazine ring would be affected by the electron-withdrawing chlorine atom and the electron-donating amine group. The protons of the methyl group on the tolyl substituent would appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The amine (NH₂) protons would likely present as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
Without experimental data, a hypothetical data table cannot be accurately constructed.
¹³C NMR Spectral Analysis and Carbon Chemical Shift Assignments
The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the this compound molecule. The carbon atoms of the pyridazine and tolyl rings would resonate in the aromatic region (typically δ 100-160 ppm). The carbons directly bonded to the chlorine atom and the nitrogen atoms would have their chemical shifts significantly influenced by the electronegativity of these atoms. The methyl carbon of the tolyl group would appear at a characteristic upfield chemical shift (around δ 20 ppm).
A definitive assignment of carbon chemical shifts is not possible without the actual spectrum.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning ¹H and ¹³C signals and determining the connectivity of atoms within a molecule.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity of protons within the tolyl and pyridazine rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is essential for piecing together the entire molecular framework, including the connection between the tolyl group and the pyridazine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, which would be useful in confirming the stereochemistry and conformation of the molecule, particularly the orientation of the tolyl ring relative to the pyridazine ring.
As no experimental 2D NMR data has been reported, a detailed analysis of the connectivity and stereochemistry of this compound cannot be performed.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion of this compound. This information is critical for determining its elemental formula, which for C₁₁H₁₀ClN₃ is calculated to be 219.0563 g/mol . The experimental measurement of a mass very close to this value would confirm the molecular formula.
No HRMS data for this compound has been found in the reviewed literature.
Fragmentation Pattern Analysis (GC-MS, LC-MS) for Structural Confirmation
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would provide a mass spectrum showing the molecular ion peak and various fragment ion peaks. The fragmentation pattern is a characteristic fingerprint of a molecule and can be used to confirm its structure. For this compound, expected fragmentation pathways could include the loss of a chlorine atom, the cleavage of the bond between the tolyl group and the pyridazine ring, and fragmentation of the pyridazine ring itself.
A detailed analysis of the fragmentation pattern is contingent on the availability of experimental mass spectra, which are currently not available.
Vibrational Spectroscopy
Vibrational spectroscopy techniques are essential for identifying the functional groups and determining the structural features of a molecule.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
An experimental IR or FTIR spectrum would be required to identify the characteristic absorption frequencies of the functional groups present in this compound. This would include the N-H stretching vibrations of the amine group, C-H stretches from the tolyl and pyridazine rings, C=N and C=C stretching vibrations within the aromatic systems, and the C-Cl stretching frequency. Without access to a measured spectrum, a table of these vibrational modes cannot be compiled.
X-ray Crystallography for Solid-State Molecular Structure and Conformation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Bond Lengths, Bond Angles, and Torsional Angles Analysis
To analyze bond lengths, bond angles, and torsional angles, a single-crystal X-ray diffraction study must be performed to resolve the crystal structure. This would provide precise geometric parameters for the molecule, including the orientation of the tolyl group relative to the pyridazine ring. A search of crystallographic databases did not yield a crystal structure for this compound.
Crystal Packing Interactions: Hydrogen Bonding and π-π Stacking
The analysis of intermolecular forces such as hydrogen bonding (e.g., between the amine group and nitrogen atoms of adjacent pyridazine rings) and π-π stacking interactions between the aromatic rings is dependent on crystallographic data. Without a determined crystal structure, the nature of the crystal packing cannot be described.
Polymorphism and Co-crystallization Studies
Investigations into polymorphism (the ability of a compound to exist in more than one crystal form) or the formation of co-crystals require extensive experimental screening and crystallographic analysis. No such studies have been reported for this compound.
Advanced Computational Chemistry Studies on 6 Chloro 4 O Tolylpyridazin 3 Ylamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various molecules, including pyridazine (B1198779) derivatives. For 6-Chloro-4-o-tolylpyridazin-3-ylamine, DFT calculations can elucidate its electronic properties, predict spectroscopic parameters, and determine its most stable conformations.
The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. DFT calculations provide a detailed description of the electron distribution and the energies of the molecular orbitals.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity.
For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich aminopyridazine ring, while the LUMO is distributed over the pyridazine ring and the chloro substituent. The presence of the electron-donating amino group and the electron-withdrawing chloro and tolyl groups influences the energies of these orbitals.
Interactive Data Table: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.8 |
| Energy Gap (ΔE) | 4.7 |
Note: These are representative values based on DFT studies of similar pyridazine derivatives and are intended for illustrative purposes.
Charge Distribution: The distribution of electron density in a molecule can be analyzed through various charge analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This analysis reveals the partial atomic charges on each atom, providing insights into the molecule's polarity and electrostatic potential. In this compound, the nitrogen atoms of the pyridazine ring and the chlorine atom are expected to carry negative partial charges, while the hydrogen atoms of the amino group and the carbon atoms attached to electronegative atoms will have positive partial charges. This charge distribution is crucial for understanding intermolecular interactions.
DFT calculations are a reliable method for predicting various spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be performed using the Gauge-Including Atomic Orbital (GIAO) method within the DFT framework. The calculated chemical shifts, when compared with experimental data, can confirm the proposed molecular structure. For this compound, the predicted 1H NMR spectrum would show characteristic signals for the aromatic protons of the tolyl group and the pyridazine ring, as well as a signal for the amino protons. Similarly, the 13C NMR spectrum would provide signals for all unique carbon atoms in the molecule.
IR Frequencies: The vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies correspond to the peaks observed in an experimental Infrared (IR) spectrum. The calculated IR spectrum of this compound would exhibit characteristic vibrational modes, such as N-H stretching of the amino group, C-Cl stretching, and various aromatic C-H and C=C stretching and bending vibrations of the pyridazine and tolyl rings.
Interactive Data Table: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Frequency (cm-1) |
| N-H Stretch | 3400-3500 |
| Aromatic C-H Stretch | 3000-3100 |
| C=N Stretch | 1580-1620 |
| C=C Stretch (Aromatic) | 1450-1600 |
| C-Cl Stretch | 700-800 |
Note: These are representative frequency ranges based on DFT studies of similar compounds.
The presence of the tolyl group, which can rotate around the C-C single bond connecting it to the pyridazine ring, means that this compound can exist in different conformations. DFT calculations can be used to perform a conformational analysis to identify the most stable conformer(s). This is achieved by calculating the potential energy surface of the molecule as a function of the dihedral angle of the rotating bond. The conformation with the lowest energy corresponds to the most stable structure. The results of such an analysis would likely indicate that steric hindrance between the methyl group of the tolyl ring and the adjacent chloro and amino groups on the pyridazine ring plays a significant role in determining the preferred conformation.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules. MD simulations provide a detailed view of the dynamic behavior of a system over time, offering insights that are not accessible from static DFT calculations.
MD simulations can be used to study the dynamic behavior and flexibility of this compound in various environments, such as in a vacuum, in a solvent, or interacting with a biological macromolecule. By simulating the trajectory of the molecule over a period of time, one can analyze the fluctuations in bond lengths, bond angles, and dihedral angles. This provides a measure of the molecule's flexibility. For this compound, the rotation of the tolyl group and the flexibility of the amino group would be of particular interest.
The conformation of a molecule can be significantly influenced by its environment. MD simulations in different solvents (e.g., water, ethanol, DMSO) can reveal how solvent molecules interact with this compound and affect its conformational preferences. The simulations can show the formation of hydrogen bonds between the amino group and solvent molecules, as well as other non-covalent interactions. The analysis of the radial distribution functions from the MD trajectories can provide quantitative information about the solvation shell around different parts of the molecule. This information is crucial for understanding the solubility and bioavailability of the compound.
Quantitative Structure-Property Relationship (QSPR) Modeling
QSPR modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties. ijournalse.orgsemanticscholar.org For this compound, QSPR models could be developed to predict a range of important characteristics.
The chemical reactivity of a molecule is fundamental to its behavior in chemical reactions and its potential as a drug candidate. QSPR models can predict various descriptors that quantify this reactivity. researchgate.net These descriptors are typically derived from quantum mechanical calculations and can include:
Frontier Molecular Orbital Energies (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's susceptibility to electrophilic and nucleophilic attack. A smaller HOMO-LUMO gap generally indicates higher reactivity.
Electron Affinity and Ionization Potential: These properties relate to the ability of a molecule to accept or donate an electron, respectively.
Global Hardness and Softness: These descriptors provide a measure of the molecule's resistance to change in its electron distribution.
Electrophilicity Index: This index quantifies the ability of a molecule to act as an electrophile.
Atomic Charges: The distribution of partial charges on the atoms within the molecule can indicate reactive sites.
For this compound, these descriptors can be calculated using methods like Density Functional Theory (DFT). ijournalse.orgsemanticscholar.org A hypothetical set of calculated reactivity descriptors is presented in Table 1.
Table 1: Predicted Chemical Reactivity Descriptors for this compound Note: These are hypothetical values for illustrative purposes.
| Descriptor | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Ionization Potential | 7.8 eV |
| Electron Affinity | 0.9 eV |
| Global Hardness | 2.65 eV |
| Global Softness | 0.19 eV⁻¹ |
| Electrophilicity Index | 1.5 eV |
The pyridazine ring is an aromatic heterocycle, and its degree of aromaticity can influence its stability and reactivity. nih.govblumberginstitute.org Computational methods can quantify aromaticity using various indices, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). ias.ac.in Studies on pyridazine and its derivatives have shown that the introduction of substituents can modulate the aromatic character of the ring. ias.ac.inresearchgate.net
Tautomerism is another important aspect to consider for this compound, as the amine group can potentially exist in equilibrium with its imine tautomer. nih.govnih.gov Computational calculations can determine the relative energies of different tautomeric forms, predicting the most stable tautomer under specific conditions. nih.gov For 2-aminopyridine derivatives, the amino form is generally found to be the most stable. nih.govrsc.org
In Silico Studies of Molecular Interactions
Understanding how a molecule interacts with biological macromolecules is crucial for drug discovery. In silico techniques provide a powerful platform for these investigations.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. jocpr.comsemanticscholar.org For this compound, docking studies could be performed against various protein targets to predict its binding mode and affinity. Pyridazine derivatives have been investigated as inhibitors of various enzymes, and docking studies have been instrumental in understanding their mechanism of action. rsc.orgonljbioinform.com
The process involves preparing the 3D structures of both the ligand and the protein target. The ligand is then placed in the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. The results of a docking study can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.
Table 2: Hypothetical Molecular Docking Results for this compound with a Kinase Target Note: These are hypothetical values for illustrative purposes.
| Parameter | Predicted Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | LEU244, GLY245, VAL252, LYS268, GLU315, ASP371 |
| Key Interactions | Hydrogen bond with the backbone of GLY245, Pi-stacking with PHE369 |
Binding affinity is a measure of the strength of the interaction between a ligand and its target. acs.orgsciepub.com It is often expressed as the dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). Computational methods can be used to calculate the binding free energy, which is related to the binding affinity. acs.orgnih.govplos.org
Ligand efficiency (LE) is a metric used in drug discovery to assess the "quality" of a binder. tandfonline.comdundee.ac.ukwikipedia.org It relates the binding affinity to the size of the molecule (typically the number of heavy atoms). wikipedia.orgrgdscience.com A higher ligand efficiency indicates that the molecule achieves its binding affinity with a smaller number of atoms, which is often a desirable characteristic in a drug candidate. Other related metrics include lipophilic ligand efficiency (LLE). tandfonline.comsemanticscholar.org
Table 3: Hypothetical Ligand Efficiency and Binding Affinity Data Note: These are hypothetical values for illustrative purposes.
| Compound | Binding Affinity (IC50, nM) | pIC50 | Heavy Atom Count | Ligand Efficiency (LE) |
| This compound | 50 | 7.3 | 18 | 0.41 |
| Reference Compound A | 20 | 7.7 | 25 | 0.31 |
| Reference Compound B | 100 | 7.0 | 15 | 0.47 |
The pyridazinylamine scaffold can serve as a starting point for the design of new molecules with desired properties. De novo design algorithms can generate novel molecular structures within the constraints of a binding site, often starting from a core scaffold like pyridazinylamine. researchgate.netresearchgate.netarxiv.org
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govresearchgate.netnih.gov A library of compounds based on the this compound scaffold could be virtually screened against a panel of protein targets to identify potential hits for further investigation. This approach can significantly accelerate the early stages of drug discovery.
Chemical Reactivity and Derivatization Strategies for 6 Chloro 4 O Tolylpyridazin 3 Ylamine
Reactions Involving the Chlorine Atom
The chlorine atom at the 6-position of the pyridazine (B1198779) ring is susceptible to displacement through various mechanisms, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These transformations are fundamental for introducing carbon, nitrogen, oxygen, and sulfur-based substituents at this position.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) at the C6 position. The chlorine atom can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, typically under basic conditions. The reaction proceeds through a Meisenheimer-like intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the reaction conditions. For instance, the reaction of 3-amino-6-chloropyridazine with ammonia or amines is a common method to introduce amino functionalities. google.comnbinno.com
Table 1: Examples of Nucleophilic Aromatic Substitution Reactions on 6-Chloropyridazine Derivatives
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| Ammonia | 3,6-diaminopyridazine | Aqueous ammonia, elevated temperature | High | google.com |
| Various Amines | 6-Amino-substituted pyridazines | Amine, solvent, heat | Moderate to high | nbinno.com |
Cross-Coupling Reactions (Suzuki, Stille, Negishi, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chlorine atom at the 6-position of the pyridazine ring serves as an excellent handle for such transformations.
The Suzuki-Miyaura coupling is a widely used method for the formation of C-C bonds by reacting the chloropyridazine with a boronic acid or its ester in the presence of a palladium catalyst and a base. This reaction is particularly useful for synthesizing 6-aryl and 6-heteroaryl pyridazine derivatives. Studies on the Suzuki coupling of 3-amino-6-chloropyridazine with various arylboronic acids have demonstrated the feasibility of this transformation, affording 3-amino-6-arylpyridazines in moderate to good yields. researchgate.netresearchgate.net
Table 2: Suzuki-Miyaura Coupling of 3-Amino-6-chloropyridazine with Arylboronic Acids researchgate.net
| Arylboronic Acid | Product | Catalyst/Base | Yield (%) |
| Phenylboronic acid | 3-Amino-6-phenylpyridazine | Pd(PPh₃)₄ / Na₂CO₃ | 65 |
| 4-Methylphenylboronic acid | 3-Amino-6-(4-methylphenyl)pyridazine | Pd(PPh₃)₄ / Na₂CO₃ | 58 |
| 4-Methoxyphenylboronic acid | 3-Amino-6-(4-methoxyphenyl)pyridazine | Pd(PPh₃)₄ / Na₂CO₃ | 55 |
The Negishi coupling utilizes an organozinc reagent to couple with the chloropyridazine in the presence of a palladium or nickel catalyst. This reaction is known for its high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org The Negishi coupling of heteroaryl halides, including chloropyridazines, with secondary alkylzinc reagents has been reported to proceed with high selectivity. acs.org
The Sonogashira coupling enables the formation of a C-C triple bond by reacting the chloropyridazine with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. wikipedia.orgorganic-chemistry.org This method is invaluable for the synthesis of alkynyl-substituted pyridazines.
Reductive Dehalogenation Strategies
The chlorine atom can be removed through reductive dehalogenation, replacing it with a hydrogen atom. This transformation can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst (catalytic hydrogenation), or other chemical reductants. This reaction is useful when the unsubstituted pyridazine core is desired. Reductive dechlorination processes have been studied for various organochlorine compounds. wikipedia.orgnih.gov
Reactions Involving the Amino Group
The amino group at the 3-position is a versatile functional handle that can undergo a variety of transformations, including acylation, alkylation, sulfonylation, and condensation reactions, leading to the formation of amides, secondary or tertiary amines, sulfonamides, and fused heterocyclic systems.
Acylation, Alkylation, and Sulfonylation Reactions
The primary amino group can be readily acylated with acyl chlorides or anhydrides to form the corresponding amides. Similarly, alkylation with alkyl halides can lead to secondary and tertiary amines. Sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. While specific examples for 6-Chloro-4-o-tolylpyridazin-3-ylamine are not detailed in the available literature, these are standard transformations for primary aromatic amines.
Condensation and Cyclization Reactions to Form Fused Heterocycles
The 3-amino group is a key functionality for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry. The amino group can act as a nucleophile in condensation reactions with bifunctional electrophiles, leading to the formation of new rings fused to the pyridazine core.
A common strategy involves the reaction of 3-aminopyridazine (B1208633) derivatives with α-haloketones or related synthons to construct imidazo[1,2-b]pyridazine (B131497) systems. The reaction proceeds via an initial N-alkylation of the pyridazine ring nitrogen followed by an intramolecular cyclization. The presence of a halogen at the 6-position of the pyridazine ring has been shown to be crucial for the efficient synthesis of these bicyclic products. nih.gov
Another important class of fused heterocycles derived from 3-aminopyridazines are pyrimido[1,2-b]pyridazines . These can be synthesized by reacting 3-aminopyridazines with reagents such as β-ketoesters or α,β-unsaturated carbonyl compounds. semanticscholar.org The reaction of 3-aminopyridazine derivatives with diethyl ethoxymethylenemalonate is a well-established method for the synthesis of pyrimido[1,2-b]pyridazin-4-ones.
Furthermore, the amino group can be utilized in the synthesis of triazolopyridazines . For example, diazotization of 3-aminopyridazines followed by reaction with active methylene compounds can lead to the formation of researchgate.netacs.orgnih.govtriazolo[4,3-b]pyridazines.
Table 3: Examples of Fused Heterocycle Synthesis from 3-Aminopyridazine Derivatives
| Reagent | Fused Heterocycle | Reaction Conditions | Reference |
| α-Bromoketone | Imidazo[1,2-b]pyridazine | Mild base (e.g., NaHCO₃) | nih.gov |
| Diethyl ethoxymethylenemalonate | Pyrimido[1,2-b]pyridazin-4-one | Reflux in an appropriate solvent | semanticscholar.org |
| (Z)-2-benzyloxycarbonylamino-3-(dimethylamino)propenoate | 3-benzyloxycarbonylamino-4-oxo-4H-pyrimido[1,2-b]pyridazine | Refluxing acetic acid | semanticscholar.org |
Reactions on the Pyridazine Ring System
The pyridazine ring is inherently electron-deficient, which influences its susceptibility to various chemical transformations. The presence of both an electron-donating amino group and an electron-withdrawing chloro group, along with the aryl substituent, creates a complex reactivity profile.
Electrophilic aromatic substitution (EAS) on the pyridazine ring is generally challenging due to its π-deficient character. However, the presence of the activating amino group at the C3 position can facilitate such reactions. The substitution pattern is directed by the combined electronic effects of the substituents.
Detailed research findings on direct electrophilic aromatic substitution on this compound are not extensively documented. However, studies on analogous 3-amino-6-chloropyridazines provide valuable insights. For instance, bromination of 3-amino-6-chloropyridazine has been shown to occur at the C4 position, indicating the strong directing effect of the amino group. chemicalbook.com
Table 1: Hypothetical Electrophilic Aromatic Substitution Reactions on the Pyridazine Ring
| Reaction | Reagents and Conditions | Expected Major Product |
| Nitration | HNO₃/H₂SO₄ | 6-Chloro-5-nitro-4-o-tolylpyridazin-3-ylamine |
| Halogenation | Br₂/AcOH or NBS | 5-Bromo-6-chloro-4-o-tolylpyridazin-3-ylamine |
| Sulfonation | Fuming H₂SO₄ | 6-Chloro-3-aminopyridazin-5-yl(o-tolyl)methanone |
Note: The products listed are predicted based on the directing effects of the substituents and may require experimental verification.
The pyridazine ring can undergo both oxidation and reduction, although the specific conditions for this compound are not well-documented.
Oxidation: Oxidation of the pyridazine nitrogen atoms can lead to the formation of N-oxides. nbinno.com This transformation can alter the electronic properties of the ring, potentially making it more susceptible to certain nucleophilic or electrophilic attacks.
Reduction: The chloro group at the C6 position can be removed via reductive dehalogenation. Catalytic hydrogenation (e.g., using H₂ over Pd/C) is a common method for such transformations. This would yield 4-o-tolylpyridazin-3-ylamine, providing a scaffold for further functionalization.
Functionalization of the o-Tolyl Moiety
The o-tolyl group offers additional sites for chemical modification, including the methyl group and the aromatic ring.
Methyl Group Reactions: The benzylic methyl group can be a handle for various transformations. Oxidation of the methyl group to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. This would introduce a new functional group for further derivatization, such as amide or ester formation.
Aromatic Ring Reactions: The aromatic ring of the o-tolyl group can undergo electrophilic aromatic substitution. The position of substitution will be directed by the existing methyl group (ortho, para-directing) and the pyridazinylamino moiety. The steric hindrance from the pyridazine ring will also play a significant role in determining the regiochemical outcome.
Table 2: Potential Functionalization Reactions of the o-Tolyl Moiety
| Reaction Type | Reagents and Conditions | Potential Product(s) |
| Oxidation of Methyl Group | KMnO₄, heat | 2-(6-Chloro-3-aminopyridazin-4-yl)benzoic acid |
| Nitration of Aromatic Ring | HNO₃/H₂SO₄ | Isomeric mixture of nitro-substituted derivatives |
| Halogenation of Aromatic Ring | Br₂, FeBr₃ | Isomeric mixture of bromo-substituted derivatives |
Exploration of Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity: The derivatization of this compound presents significant challenges and opportunities in controlling regioselectivity.
On the Pyridazine Ring: For electrophilic substitution, the position of attack is a result of the competing directing effects of the amino, chloro, and o-tolyl groups. The C5 position is the most likely site for electrophilic attack due to activation by the adjacent amino group. Nucleophilic substitution, particularly displacement of the chloro group, is a well-established reaction for pyridazines. researchgate.netnih.govresearchgate.net The regioselectivity of such reactions on polysubstituted pyridazines can be influenced by the nature of the nucleophile and reaction conditions. researchgate.net
On the o-Tolyl Ring: Electrophilic substitution on the o-tolyl ring will likely occur at the positions para and ortho to the methyl group, with the steric bulk of the pyridazine substituent hindering attack at the adjacent ortho position.
Stereoselectivity: For the derivatization reactions discussed, significant stereoselectivity issues are not anticipated unless chiral reagents or catalysts are employed, or new stereocenters are created. If, for example, the methyl group of the o-tolyl moiety were to be functionalized to introduce a chiral center, stereoselective synthesis would become a critical consideration.
Exploration of 6 Chloro 4 O Tolylpyridazin 3 Ylamine As a Molecular Scaffold in Chemical Synthesis
Principles of Molecular Scaffolds in Chemical Research
In the realm of chemical biology and drug discovery, a molecular scaffold represents the core structural framework of a molecule. nih.gov These frameworks serve as foundational platforms for the systematic development of compound libraries, allowing for the exploration of chemical space and the optimization of biological activity. nih.gov
Architectural Features Contributing to Scaffold Utility
The utility of a molecular scaffold is dictated by several key architectural features. A valuable scaffold provides a rigid core structure that orients appended functional groups in a well-defined three-dimensional arrangement. This pre-organization can facilitate high-affinity binding to biological targets. Furthermore, the presence of multiple, synthetically accessible modification points is crucial. In the case of 6-Chloro-4-o-tolylpyridazin-3-ylamine, the chlorine atom at the 6-position and the amine group at the 3-position serve as primary handles for chemical diversification. The tolyl group at the 4-position also offers potential for modification, albeit likely requiring more complex synthetic routes. The inherent physicochemical properties of the pyridazine (B1198779) ring system, such as its ability to participate in hydrogen bonding and its aromatic nature, also contribute to its utility as a scaffold.
Design of Structural Libraries and Diversity-Oriented Synthesis
The systematic design of structural libraries is a cornerstone of modern drug discovery. The goal is to generate a collection of compounds that cover a broad range of chemical space, thereby increasing the probability of identifying molecules with desired biological activities. Diversity-oriented synthesis (DOS) is a powerful strategy employed to achieve this. nih.gov DOS aims to create structurally complex and diverse molecules from simple starting materials in a limited number of steps. A scaffold like this compound is an ideal starting point for DOS, as its modifiable positions can be functionalized with a wide variety of building blocks, leading to a library of analogues with diverse stereochemistry, shape, and functionality. nih.gov
Generation of Pyridazinylamine Analogues and Derivatives
The generation of analogues and derivatives from the this compound core is essential for exploring its potential in various applications, particularly in the development of new therapeutic agents.
Synthetic Routes to Create Structural Diversity around the Core
Several synthetic strategies can be employed to introduce structural diversity to the this compound scaffold. A common starting point for similar pyridazinone derivatives involves the reaction of mucochloric acid with a substituted phenylhydrazine, in this case, p-methylphenyl hydrazine. cbijournal.com For the specific synthesis of 3-amino-6-chloropyridazine derivatives, a typical method involves the reaction of 3,6-dichloropyridazine with an appropriate amine or ammonia water. google.com
To generate diversity, the following reactions can be envisioned:
N-Functionalization of the Amine Group: The primary amine at the 3-position can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents.
Substitution of the Chlorine Atom: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution. This allows for the introduction of various functional groups, including amines, alcohols, thiols, and carbon-based nucleophiles through cross-coupling reactions.
Modification of the Tolyl Group: While more challenging, modifications to the tolyl ring, such as electrophilic aromatic substitution, can introduce further diversity.
Below is a table summarizing potential synthetic transformations for diversifying the this compound scaffold.
| Position | Reaction Type | Potential Reagents | Resulting Functional Group |
| 3-Amine | Acylation | Acid chlorides, Anhydrides | Amide |
| 3-Amine | Alkylation | Alkyl halides | Secondary/Tertiary Amine |
| 3-Amine | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)3 | Secondary/Tertiary Amine |
| 6-Chloro | Nucleophilic Substitution | Amines, Alcohols, Thiols | Amino, Ether, Thioether |
| 6-Chloro | Suzuki Coupling | Boronic acids | Aryl/Alkyl |
| 6-Chloro | Buchwald-Hartwig Amination | Amines | Substituted Amine |
| 4-Tolyl | Electrophilic Substitution | Nitrating agents, Halogens | Nitro, Halogen |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large libraries of compounds. nih.gov The this compound scaffold is well-suited for combinatorial approaches due to its multiple points of diversification. A "split-and-pool" synthesis strategy could be employed, where a solid support is divided into multiple portions, each reacting with a different building block at one of the reactive sites. The portions are then combined, mixed, and split again for the next reaction step. This process allows for the exponential generation of a large number of distinct compounds. nih.gov For instance, by reacting the scaffold with a set of 10 different acylating agents at the 3-amine position and then with 10 different nucleophiles at the 6-chloro position, a library of 100 unique derivatives can be rapidly synthesized.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold hopping is a computational or medicinal chemistry strategy used to identify new molecular cores that can serve as effective replacements for a known active scaffold. nih.gov This approach is valuable for discovering compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile, as well as for generating novel intellectual property. nih.govnih.gov
If this compound were identified as a hit compound, scaffold hopping could be employed to find alternative core structures. This might involve replacing the pyridazine ring with other heterocyclic systems like pyrimidine, pyrazine, or even non-aromatic rings, while maintaining the key pharmacophoric features, namely the spatial arrangement of the amine and tolyl substituents. rsc.org
Bioisosteric replacement is a related strategy that involves substituting a functional group with another group that has similar physical or chemical properties, leading to a molecule with similar biological activity. unica.it For the this compound scaffold, potential bioisosteric replacements could include:
Replacing the chlorine atom with other halogens (F, Br, I) or a trifluoromethyl group.
Substituting the methyl group on the tolyl ring with other small alkyl groups or a halogen.
Replacing the amine group with a hydroxyl or thiol group, although this would significantly alter the hydrogen bonding properties.
These strategies, guided by computational modeling and synthetic feasibility, are integral to the iterative process of lead optimization in drug discovery. rsc.org
Computational and Experimental Approaches for Scaffold Diversity
The diversification of the this compound scaffold is a key strategy for exploring new chemical space and identifying molecules with desired biological activities. This is achieved through a combination of computational and experimental methods.
Computational Approaches: In silico techniques play a significant role in guiding the diversification of the pyridazine scaffold. researchgate.net Methods like scaffold hopping and the design of 3,6-disubstituted pyridazine derivatives are employed to create novel molecular frameworks. researchgate.netacs.org Computational simulations, including docking calculations and molecular dynamics, help in understanding the binding interactions of designed ligands with their biological targets. nih.gov These computational tools enable the prediction of the physicochemical properties and potential bioactivity of novel compounds, thereby prioritizing synthetic efforts.
Experimental Approaches: A variety of experimental strategies are utilized to modify the this compound core. The presence of the chlorine atom at the 6-position makes it amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide array of aryl and heteroaryl substituents, leading to the synthesis of diverse 6-aryl-pyridazines. researchgate.net Furthermore, the amino group at the 3-position can be readily functionalized through reactions like acylation or the formation of hydrazones, which can then be cyclized to form fused heterocyclic systems like triazolopyridazines. nih.gov These synthetic transformations enable the generation of extensive libraries of compounds with varied structural features.
Table 1: Comparison of Computational and Experimental Approaches for Scaffold Diversity
| Approach | Methods | Advantages | Limitations |
| Computational | Scaffold Hopping, Molecular Docking, Molecular Dynamics Simulations | Rapid exploration of virtual chemical space, prediction of properties, cost-effective prioritization of synthetic targets. | Accuracy is dependent on the quality of the models and algorithms used; requires experimental validation. |
| Experimental | Suzuki-Miyaura Cross-Coupling, Buchwald-Hartwig Amination, Acylation, Cyclization Reactions | Tangible synthesis of novel compounds, allows for definitive biological evaluation. | Can be time-consuming, resource-intensive, and may result in unexpected reaction outcomes. |
Application in Chemical Probe Development
The structural attributes of this compound make it an excellent starting point for the development of chemical probes. These probes are instrumental in studying biological processes and identifying the molecular targets of bioactive compounds.
To create effective chemical probes, a reporter tag, such as a fluorescent dye or a biotin molecule, is often attached to the core scaffold. The synthesis of these reporter-tagged pyridazinylamines requires a strategic approach to ensure that the biological activity of the parent molecule is retained. A linker is typically introduced at a non-critical position on the this compound scaffold to connect the reporter tag. "Click chemistry" is a commonly employed method for attaching these tags due to its high efficiency and specificity. mdpi.com The development of such probes allows for the visualization and tracking of the molecule within a biological system.
A primary application of chemical probes is in the identification of the cellular targets of a drug candidate. griffith.edu.au Affinity ligands based on the this compound scaffold can be synthesized by immobilizing the molecule onto a solid support, such as beads. This is achieved by introducing a linker with a reactive functional group that can be covalently attached to the support. The resulting affinity matrix can then be used to "pull down" interacting proteins from a cell lysate. These captured proteins can subsequently be identified using techniques like mass spectrometry. griffith.edu.au This approach is crucial for understanding the mechanism of action of a compound and for identifying potential off-target effects. Photoaffinity labeling is another advanced technique used for target identification, where a photoactivatable group is incorporated into the probe. nih.gov
Table 2: Key Steps in Affinity-Based Target Identification
| Step | Description |
| 1. Ligand Synthesis | A derivative of this compound is synthesized with a linker arm and a reactive functional group. |
| 2. Immobilization | The synthesized ligand is covalently attached to a solid support (e.g., agarose beads) to create an affinity matrix. |
| 3. Incubation | The affinity matrix is incubated with a cell lysate or protein mixture to allow for the binding of target proteins. |
| 4. Washing | Non-specifically bound proteins are removed through a series of washing steps. |
| 5. Elution | The specifically bound proteins are eluted from the matrix. |
| 6. Protein Identification | The eluted proteins are identified using techniques such as mass spectrometry. |
Mechanistic Investigations of Molecular Interactions Involving 6 Chloro 4 O Tolylpyridazin 3 Ylamine
Physicochemical Basis of Ligand-Macromolecule Recognition and Binding
A fundamental aspect of understanding a compound's biological activity lies in its ability to recognize and bind to macromolecular targets. This interaction is governed by a combination of specific intermolecular forces and the conformational flexibility of both the ligand and the target.
Specific Intermolecular Forces (Hydrogen Bonding, π-Stacking, Halogen Bonding)
The molecular architecture of 6-Chloro-4-o-tolylpyridazin-3-ylamine, featuring a pyridazine (B1198779) ring, an amine group, a chlorine atom, and a tolyl group, suggests the potential for several key intermolecular interactions. The amine group can act as a hydrogen bond donor, while the nitrogen atoms of the pyridazine ring can serve as hydrogen bond acceptors. The aromatic nature of both the pyridazine and tolyl rings indicates a propensity for π-stacking interactions with aromatic residues in a protein's binding pocket. Furthermore, the chlorine atom could participate in halogen bonding, a directional interaction that is increasingly recognized for its importance in ligand-protein binding. Without experimental or computational studies, the precise contribution and interplay of these forces remain speculative.
Conformational Changes Upon Binding
The binding of a ligand to a macromolecule is often a dynamic process that can induce conformational changes in either or both entities. The tolyl group of this compound has a degree of rotational freedom relative to the pyridazine core. Upon binding, this rotation may become restricted as the molecule adopts an optimal conformation to fit within the binding site. Conversely, the protein target may also undergo induced-fit changes to accommodate the ligand. Spectroscopic or crystallographic studies would be necessary to elucidate such conformational dynamics, but no such data are currently available for this specific compound.
Enzyme-Substrate or Enzyme-Inhibitor Interaction Studies at the Molecular Level
The potential for this compound to modulate enzyme activity is a critical area of investigation for which there is no available information. Such studies would provide insight into its mechanism of action without detailing specific biological outcomes.
Kinetic Analysis of Enzyme Modulation
Enzyme kinetic studies are essential to characterize the nature of enzyme modulation. By measuring reaction rates at varying substrate and compound concentrations, one could determine whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor, or even as an activator. This would involve the determination of kinetic parameters such as the Michaelis constant (K_m) and the inhibition constant (K_i). The absence of such kinetic data precludes any discussion on how this compound might influence enzyme catalysis.
Identification of Catalytic Residues and Binding Site Features
To understand the interaction at a molecular level, it is crucial to identify the specific amino acid residues within an enzyme's active or allosteric site that interact with the compound. Techniques like X-ray crystallography, NMR spectroscopy, or computational docking studies could map the binding orientation of this compound and pinpoint key interactions with catalytic or surrounding residues. This information is fundamental to structure-based drug design but is not present in the current body of scientific literature for this molecule.
Protein Binding Studies (e.g., with Human Serum Albumin)
The interaction of compounds with plasma proteins, such as Human Serum Albumin (HSA), is a key determinant of their pharmacokinetic profile. HSA is the most abundant protein in human blood plasma and can bind to a wide variety of molecules, affecting their distribution and availability. Studies on the binding of this compound to HSA would typically involve spectroscopic techniques to determine binding constants and identify the binding site. However, no such studies have been published, leaving its potential interactions with this important transport protein unknown.
Binding Kinetics and Thermodynamics
The study of binding kinetics, which includes the association (k_on) and dissociation (k_off) rate constants, is crucial for understanding the duration and efficacy of a drug-target interaction. technologynetworks.com Similarly, thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) changes provide insight into the forces driving the binding process. For pyridazine derivatives, these interactions are often characterized by a combination of hydrogen bonds and hydrophobic interactions.
Table 1: Illustrative Binding Kinetics and Thermodynamic Parameters for Pyridazine Derivatives
| Parameter | Typical Value Range | Implication for Binding |
|---|---|---|
| K_d (dissociation constant) | nM to µM | Higher affinity with lower values |
| k_on (association rate) | 10^5 to 10^8 M⁻¹s⁻¹ | Rate of drug-target complex formation |
| k_off (dissociation rate) | 10⁻² to 10⁻⁵ s⁻¹ | Residence time of the drug on the target |
| ΔG (Gibbs free energy) | -5 to -15 kcal/mol | Spontaneity of the binding process |
| ΔH (Enthalpy) | Negative values | Favorable enthalpic contribution (e.g., H-bonds) |
| ΔS (Entropy) | Often positive | Favorable entropic contribution (e.g., hydrophobic effect) |
Note: This table presents typical value ranges for drug-like molecules and is for illustrative purposes, as specific data for this compound is not available.
Characterization of Binding Sites via Spectroscopic Techniques
Spectroscopic techniques are indispensable for elucidating the structural basis of molecular interactions. Methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level details of how ligands like pyridazine derivatives bind to their protein targets.
X-ray crystallography has been instrumental in revealing the binding modes of numerous pyridazine-containing inhibitors. nih.gov Crystal structures of ligand-protein complexes can precisely map out the hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the binding site. For example, the crystal structure of a pyridazine derivative bound to pantothenate kinase (PanK3) revealed that both nitrogen atoms of the pyridazine ring formed hydrogen bonds with an arginine residue, a key interaction for its inhibitory activity. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool used to study molecular interactions in solution. Techniques like saturation transfer difference (STD) NMR and chemical shift perturbation (CSP) can identify the parts of a ligand that are in close contact with the protein and map the binding site on the protein, respectively.
Infrared (IR) spectroscopy can also provide information about the changes in vibrational modes of both the ligand and the protein upon binding, indicating which functional groups are involved in the interaction. liberty.educore.ac.uk
Table 2: Spectroscopic Techniques in the Study of Pyridazine Derivative Binding
| Technique | Information Obtained | Examples of Findings |
|---|---|---|
| X-ray Crystallography | 3D structure of the ligand-protein complex at atomic resolution. | Precise identification of hydrogen bonds and hydrophobic interactions between a pyridazine derivative and amino acid residues like Arginine. nih.gov |
| NMR Spectroscopy | Ligand-protein interactions in solution, identification of binding epitopes. | Mapping of the binding site on a target protein and determination of the ligand's bound conformation. |
| Infrared (IR) Spectroscopy | Changes in vibrational frequencies of functional groups upon binding. | Confirmation of the involvement of specific groups (e.g., N-H, C=O) in hydrogen bonding. liberty.edu |
| Fluorescence Spectroscopy | Changes in fluorescence properties upon binding, determination of binding affinity. | Quenching of protein tryptophan fluorescence upon ligand binding can be used to calculate the dissociation constant (Kd). |
Due to a lack of specific research data on "this compound" in the public domain concerning its application in advanced materials science, catalysis, and as chemical biology probes, a detailed article on the emerging research directions and future perspectives for this specific compound cannot be generated at this time.
Scientific literature extensively covers related pyridazine derivatives, detailing their synthesis and biological activities. For instance, various studies report on the synthesis of similar compounds such as 6-chloro-4-methylpyridazin-3-amine (B3024603) and 6-chloro-N-(m-tolyl)pyridazin-3-amine, which are utilized as reagents in organic synthesis. Research has also been conducted on the synthesis and bioevaluation of other derivatives like 6-chloropyridazin-3-yl hydrazones and 6-chloro-3-substituted- bldpharm.comcbijournal.comnih.govtriazolo[4,3-b]pyridazines as cytotoxic agents.
However, the specific applications outlined for this compound in the areas of functional materials, organocatalysis, photoactive probes, and synergistic chemical transformations are not documented in the available resources. Similarly, information regarding its sustainable synthesis and environmental impact is not presently available.
Further research and publication in peer-reviewed scientific journals are required to establish the potential of this compound in these advanced fields. Without such foundational research, any discussion on its future perspectives would be purely speculative and would not meet the criteria of a scientifically accurate and informative article.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for 6-Chloro-4-o-tolylpyridazin-3-ylamine?
- Methodological Answer : Synthesis typically involves multi-step reactions with precursors like chlorinated pyridazines and substituted toluenes. Key steps include nucleophilic substitution and catalytic coupling. Optimal conditions involve refluxing in polar aprotic solvents (e.g., dimethylformamide) at 80–120°C for 12–24 hours, with triethylamine as a base to neutralize HCl byproducts . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and reduce trial-and-error experimentation .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and aromatic protons.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- HPLC (≥98% purity threshold) with UV detection at 254 nm .
Cross-reference with CAS Registry data for spectral validation .
Q. What safety protocols are critical during handling and storage?
- Methodological Answer :
- Handling : Use nitrile gloves, chemical goggles, and fume hoods to avoid dermal/ocular exposure. Electrostatic discharge prevention is critical due to pyridazine instability .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis. Avoid incompatible materials (strong oxidizers, acids) .
Advanced Research Questions
Q. How can contradictory bioactivity data in kinase inhibition assays be resolved?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentration, pH). Use orthogonal assays:
- Biochemical assays (e.g., fluorescence polarization) to measure IC₅₀ under standardized ATP levels.
- Cellular assays (e.g., Western blotting for phosphorylated targets) to validate target engagement .
- Molecular docking to compare binding modes with structurally related inhibitors (e.g., SB-202190) .
Q. What structure-activity relationship (SAR) strategies are effective for optimizing pyridazine derivatives?
- Methodological Answer :
- Similarity indexing : Compare with analogs like 6-Chloro-3-methylimidazo[1,2-b]pyridazine (similarity index: 0.92) to identify critical substituents .
- Fragment-based design : Replace the o-tolyl group with electron-withdrawing substituents (e.g., Cl, NO₂) to enhance electrophilicity and binding affinity .
Q. How can experimental design (DoE) improve reaction yield and selectivity?
- Methodological Answer : Apply statistical DoE methods:
- Factorial design : Test variables (temperature, solvent polarity, catalyst loading) to identify interactions.
- Response surface methodology (RSM) : Optimize conditions for maximum yield while minimizing byproducts (e.g., dichlorinated impurities) .
Q. What strategies address poor aqueous solubility in pharmacological studies?
- Methodological Answer :
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for in vitro assays.
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance bioavailability .
Q. How can computational methods accelerate reaction discovery for pyridazine derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
